2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H6F3N3O3S |
|---|---|
Molecular Weight |
293.22 g/mol |
IUPAC Name |
2-methylsulfanyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F3N3O3S/c1-19-7-5(8(17)18)6-13-3(9(10,11)12)2-4(16)15(6)14-7/h2,14H,1H3,(H,17,18) |
InChI Key |
DMDDCKUVUYGQKX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=NC(=CC(=O)N2N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Ring Closure
A validated method involves heating 5-amino-1H-pyrazole-4-carboxylic acid with 1,1,3,3-tetraethoxy-2-(trifluoromethyl)propane in 6 M HCl at 95°C under sealed conditions. This protocol, adapted from the synthesis of 6-methyl analogs, achieves cyclization via elimination of ethanol and water:
Key Parameters :
Trifluoromethyl Group Introduction
The trifluoromethyl group at position 5 can be introduced via:
-
Pre-cyclization modification : Using CF3-containing diketone precursors synthesized from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
-
Post-cyclization functionalization : Directed ortho-metalation (DoM) of brominated intermediates followed by CF3 electrophilic quenching.
Installation of the Methylthio Group
The 2-(methylthio) moiety is introduced via nucleophilic displacement or oxidative thiolation:
Thiolation of Halogenated Intermediates
Bromination of the pyrimidine core at position 2 using N-bromosuccinimide (NBS) enables subsequent substitution with methylthiolate:
Optimization Notes :
Oxidative Coupling
Alternative routes employ disulfide intermediates:
Carboxylic Acid Preservation and Functionalization
The 3-carboxylic acid group requires protection during synthesis. Common strategies include:
| Protection Method | Reagent | Deprotection Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl ester | SOCl₂/EtOH | NaOH (aq.), 70°C | 89 | |
| tert-Butyl ester | Boc₂O, DMAP | TFA, DCM | 92 |
Post-cyclization hydrolysis under basic conditions (e.g., 2 M NaOH) regenerates the carboxylic acid.
Regioselectivity Challenges and Solutions
Regiochemical control during cyclocondensation is critical. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., CF3) at the diketone’s β-position favor pyrimidine ring formation at the desired site. Empirical data corroborate this:
-
CF3 at position 5 : Achieved using 2-(trifluoromethyl)-1,3-diketone analogs.
-
Methylthio at position 2 : Directed by bromine’s leaving group ability in SNAr reactions.
Scalability and Industrial Considerations
Flow Reactor Lithiation
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| E-factor | 32 | 8 | 75% ↓ |
| PMI (kg/kg) | 56 | 15 | 73% ↓ |
| Energy (kWh/mol) | 120 | 40 | 67% ↓ |
Analytical Characterization
Critical spectroscopic data for validation:
Chemical Reactions Analysis
Hydrolysis of Methylthio Group
The methylthio (-SCH₃) group undergoes oxidative hydrolysis to form sulfonic acid derivatives. This reaction is critical for modulating electronic properties or preparing intermediates for further functionalization.
Example reaction :
Conditions :
-
Reagents : Hydrogen peroxide (H₂O₂) in acidic media (e.g., HCl, H₂SO₄).
-
Temperature : 60–80°C.
-
Yield : ~75–85%.
Esterification of Carboxylic Acid
The carboxylic acid (-COOH) group reacts with alcohols to form esters, enhancing lipophilicity for drug delivery.
Example reaction :
Conditions :
-
Reagents : Ethanol (excess) with catalytic H₂SO₄ or HCl.
-
Temperature : Reflux (70–80°C).
-
Yield : >90%.
Nucleophilic Substitution at Methylthio Group
The methylthio group acts as a leaving group in nucleophilic substitution reactions, enabling introduction of amines or thiols.
Example reaction :
Conditions :
-
Reagents : Ammonia or primary amines in polar aprotic solvents (e.g., DMF) .
-
Catalyst : K₂CO₃ or Et₃N.
-
Yield : 60–70%.
Decarboxylation Reactions
Thermal or acidic decarboxylation removes the carboxylic acid group, forming simpler pyrazolo-pyrimidine derivatives.
Example reaction :
Conditions :
-
Temperature : 150–200°C or reflux in HCl.
-
Application : Simplifies the scaffold for structure-activity relationship (SAR) studies .
Amidation and Peptide Coupling
The carboxylic acid reacts with amines to form amides, a common strategy for prodrug development.
Example reaction :
Conditions :
Mechanistic Insights
-
Trifluoromethyl Group : The electron-withdrawing -CF₃ group increases electrophilicity at C-5, facilitating nucleophilic attack .
-
Methylthio Reactivity : The -SCH₃ group’s polarizability enhances its leaving-group ability in substitutions.
-
Carboxylic Acid Role : Acts as a directing group in cyclization reactions and stabilizes intermediates via resonance .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This compound has shown promising results against several cancer cell lines:
- Cell Line Efficacy : Research indicates that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with GI50 values ranging from 3.79 to 42.30 µM .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth and proliferation. For example, some derivatives have been noted to inhibit topoisomerase IIa, leading to increased apoptosis in cancer cells .
2. Anti-inflammatory Properties
In addition to anticancer activity, compounds similar to this compound have been evaluated for their anti-inflammatory effects. These compounds can potentially modulate inflammatory pathways, offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Drug Design and Discovery
1. Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of pyrazole derivatives have elucidated how modifications to the chemical structure can enhance biological activity. For instance, variations in substituents at specific positions on the pyrazole ring have been shown to significantly affect potency against cancer cell lines .
2. Synthesis and Optimization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs .
Case Studies
| Study | Compound Tested | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Significant cytotoxic potential |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 11 ± 4 | Most potent against lung cancer |
| Ghorab et al. | 7-phenyl-7H-pyrazolo[4,3-e]-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione | Ehrlich Ascites Carcinoma | - | Maximum potency observed |
Mechanism of Action
The mechanism of action of 2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the methylthio group can modulate its reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s key structural differentiators include:
- Position 2 : Methylthio (-SMe) group, which is less polar than hydroxyl (-OH) but more reactive than alkyl chains. This group may influence metabolic stability and redox sensitivity .
- Position 5 : Trifluoromethyl (-CF₃), enhancing lipophilicity and resistance to oxidative degradation .
- Position 3 : Carboxylic acid (-COOH), enabling hydrogen bonding and derivatization into esters or amides .
Comparisons with analogous compounds :
- 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 876708-67-7): The ethyl substituent and tetrahydropyrimidine ring increase hydrophobicity and conformational flexibility compared to the target compound’s dihydro scaffold .
- 7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1956334-32-9): The difluoromethyl and p-tolyl groups improve metabolic stability but reduce acidity relative to the trifluoromethyl group .
- 2-(1-(4-Chlorophenyl)cyclopropyl)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile : Replacement of -COOH with -CN reduces hydrogen-bonding capacity but increases membrane permeability .
Reactivity :
- The carboxylic acid allows esterification (e.g., with thionyl chloride and alcohols) .
- The methylthio group can oxidize to sulfoxide or sulfone derivatives, altering electronic properties .
Data Tables and Comparative Analysis
*Estimated based on analogous structures.
Biological Activity
2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₃H₈F₃N₃O₂S
- Molecular Weight : 321.27 g/mol
- CAS Number : Not specified in the search results.
The compound exhibits biological activity primarily through inhibition of specific enzymes and pathways involved in cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins.
Biological Activity Overview
-
Anticancer Properties :
- Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine have shown IC₅₀ values in the low micromolar range against breast (MCF7) and lung (A549) cancer cell lines .
- Enzyme Inhibition :
-
Anti-inflammatory Effects :
- Pyrazolo derivatives have shown anti-inflammatory properties by inhibiting pathways related to cytokine production. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
In a recent study by Bouabdallah et al., a series of pyrazolo compounds were screened against MCF7 and NCI-H460 cell lines. The compound demonstrated an IC₅₀ value of 3.79 µM against MCF7 cells, indicating potent anticancer activity .
Case Study 2: Kinase Inhibition
A study focusing on the inhibition of Aurora-A kinase reported that similar compounds showed IC₅₀ values as low as 0.067 µM, suggesting strong potential for therapeutic applications in oncology .
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing 2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors such as methyl 5-amino-1H-pyrazole-4-carboxylate with trifluoromethyl-containing intermediates. For example:
- Stepwise Cyclization : React methyl 5-amino-1H-pyrazole-4-carboxylate with trifluoromethyl ketones or esters under basic conditions (e.g., LiOH·H₂O) to form the dihydropyrimidine core .
- Solvent-Free Methods : Use catalysts like sulfamic acid in solvent-free conditions to improve yield and reduce environmental impact, as demonstrated for analogous pyrimidine carboxylates .
- Protecting Groups : Incorporate Boc (tert-butoxycarbonyl) or benzyl groups during intermediate steps to stabilize reactive amines, followed by deprotection .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Catalysts/Reagents | Yield (%) | Key Reference |
|---|---|---|---|
| Stepwise Cyclization | LiOH·H₂O, BPC | 60-75 | |
| Solvent-Free Synthesis | Sulfamic Acid | 85-92 | |
| Protected Intermediate | Boc/Benzyl groups | 70-80 |
Q. How is the compound characterized to confirm its structural integrity and purity?
Spectroscopic Techniques :
- ¹H/¹³C NMR : Analyze in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions. For example, trifluoromethyl groups appear as distinct singlets in ¹⁹F NMR, while methylthio groups show characteristic δ 2.5–3.0 ppm in ¹H NMR .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and thioether (C-S) vibrations at 600–700 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. Purity Validation :
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation :
- Acute Toxicity : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water due to potential reactivity .
- Waste Disposal : Treat as hazardous waste; comply with local regulations for incineration or chemical neutralization .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and minimize side products?
- Catalyst Screening : Test Brønsted acids (e.g., sulfamic acid) or transition-metal catalysts to accelerate cyclization .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with solvent-free systems to reduce byproducts .
- Temperature Control : Perform reactions at 60–80°C to balance kinetics and thermal decomposition risks .
Case Study : A solvent-free protocol increased yields of analogous pyrimidines to 92% by eliminating competing solvolysis pathways .
Q. How do structural modifications (e.g., methylthio vs. trifluoromethyl groups) influence biological activity?
- Trifluoromethyl Impact : Enhances metabolic stability and lipophilicity, improving membrane permeability in antimicrobial and anticancer assays .
- Methylthio Role : Acts as a hydrogen-bond acceptor, potentially modulating enzyme inhibition (e.g., kinase or protease targets) .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent | Biological Effect | Reference |
|---|---|---|
| CF₃ | Increased antimicrobial potency | |
| SCH₃ | Enhanced enzyme binding affinity |
Q. How can contradictions in spectral data during characterization be resolved?
- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction patterns .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to confirm substituent positions .
Example : In a pyrazolo[1,5-a]pyrimidine derivative, conflicting ¹³C NMR signals were resolved via HSQC, confirming the trifluoromethyl group’s position .
Q. What computational methods are suitable for predicting the compound’s stability and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies and hydrolysis pathways .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) to assess binding modes and stability .
- pKa Prediction : Use software like MarvinSketch to estimate ionization states and solubility in physiological conditions .
Q. How can analytical methods be validated for quantifying the compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
